![molecular formula C14H10ClN3O4 B7879425 3-[3-(2-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid](/img/structure/B7879425.png)
3-[3-(2-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid
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Overview
Description
3-[3-(2-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid is a complex organic compound with a molecular weight of 319.7 g/mol . This compound features a unique structure that includes a chlorophenyl group, an oxoisoxazole ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[3-(2-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid involves multiple steps, starting with the preparation of the chlorophenyl derivative. The synthetic route typically includes:
Formation of the Chlorophenyl Derivative: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Construction of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving an amidine derivative.
Final Coupling: The final step involves coupling the chlorophenyl, isoxazole, and pyrimidine intermediates under specific reaction conditions to form the target compound.
Chemical Reactions Analysis
3-[3-(2-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
3-[3-(2-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
3-[3-(2-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid can be compared with other similar compounds such as:
3-[3-(2-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
3-[3-(2-bromophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid: The presence of a bromine atom can lead to different chemical and biological properties.
3-[3-(2-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid: The methyl group can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-9-4-2-1-3-8(9)12-11-13(22-17-12)16-7-18(14(11)21)6-5-10(19)20/h1-4,7H,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTHWTWYHPGSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C(=O)N(C=N3)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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